Pan KRas-IN-1 -

Pan KRas-IN-1

Catalog Number: EVT-12524810
CAS Number:
Molecular Formula: C33H36F3N5O3
Molecular Weight: 607.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pan KRas-IN-1 is classified as a pan-KRAS inhibitor, meaning it is designed to inhibit multiple variants of the KRAS protein, including common mutations such as G12C, G12D, and G12V. This classification reflects its potential utility in treating a wide range of cancers associated with different KRAS mutations. The compound has been synthesized through various chemical methods aimed at optimizing its binding affinity and specificity for the KRAS protein.

Synthesis Analysis

Methods and Technical Details

The synthesis of Pan KRas-IN-1 involves several key steps:

  1. Design and Screening: Initial compounds are designed based on structural insights from crystallography studies of KRAS mutants. Computational modeling helps predict binding interactions.
  2. Chemical Synthesis: The synthesis typically employs standard organic chemistry techniques, including:
    • Coupling Reactions: To form the core structure of the inhibitor.
    • Purification Techniques: Such as high-performance liquid chromatography (HPLC) to isolate pure compounds.
  3. Characterization: The synthesized compounds are characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structures.

Recent studies have highlighted the use of multivalent small molecules that can bind adjacent sites on the KRAS surface, enhancing their inhibitory effects and selectivity for mutant forms of the protein .

Molecular Structure Analysis

Structure and Data

The molecular structure of Pan KRas-IN-1 includes several key features that facilitate its interaction with the KRAS protein:

  • Core Structure: Typically contains a piperazine or similar moiety that interacts with critical residues in the Switch II region of KRAS.
  • Binding Affinities: The compound exhibits high binding affinity for both wild-type and mutant forms of KRAS, with dissociation constants ranging from 10 to 40 nM for various mutants .
  • Crystallography Data: Co-crystal structures have been obtained, revealing how Pan KRas-IN-1 fits into the binding pocket of KRAS, providing insights for further optimization .
Chemical Reactions Analysis

Reactions and Technical Details

Pan KRas-IN-1 undergoes specific chemical interactions when binding to the KRAS protein:

  • Binding Mechanism: The inhibitor binds preferentially to the GDP-bound state of KRAS rather than the GTP-bound state, which is crucial for its mechanism of action. This selectivity is attributed to conformational changes in the Switch II motif upon nucleotide exchange .
  • Nucleotide Exchange Assays: These assays demonstrate how Pan KRas-IN-1 affects nucleotide binding and release from KRAS, confirming its role as an inhibitor .
Mechanism of Action

Process and Data

The mechanism by which Pan KRas-IN-1 exerts its effects involves several steps:

  1. Inhibition of Oncogenic Signaling: By binding to inactive forms of KRAS (GDP-bound), Pan KRas-IN-1 prevents the activation of downstream signaling pathways that promote cell proliferation.
  2. Feedback Mechanisms: Studies show that treatment with pan-KRAS inhibitors can lead to compensatory activation of other RAS family members (HRAS and NRAS), indicating complex feedback loops within signaling networks .
  3. Cellular Effects: In vitro studies have demonstrated that Pan KRas-IN-1 treatment leads to reduced cell viability in cancer cell lines harboring various KRAS mutations .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of Pan KRas-IN-1 are crucial for its efficacy as a therapeutic agent:

  • Solubility: The compound's solubility in biological fluids is essential for its bioavailability.
  • Stability: Stability under physiological conditions ensures prolonged activity within biological systems.
  • Molecular Weight: Typically ranges between 300–500 Da, facilitating cellular uptake.

Analyses indicate that modifications to enhance solubility and stability can significantly improve therapeutic outcomes .

Applications

Scientific Uses

Pan KRas-IN-1 has significant potential applications in cancer therapy:

  • Targeted Therapy: It represents a promising approach for treating patients with tumors harboring specific KRAS mutations.
  • Research Tool: Beyond therapeutic applications, it serves as a valuable tool in research settings for studying RAS biology and signaling pathways.
  • Combination Therapies: Ongoing studies explore its use in combination with other therapies to enhance efficacy against resistant cancer types.

Properties

Product Name

Pan KRas-IN-1

IUPAC Name

(3R)-1-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]-3-methylpiperidin-3-ol

Molecular Formula

C33H36F3N5O3

Molecular Weight

607.7 g/mol

InChI

InChI=1S/C33H36F3N5O3/c1-3-22-25(35)7-6-19-12-21(42)13-23(26(19)22)28-27(36)29-24(15-37-28)30(40-10-4-8-32(2,43)17-40)39-31(38-29)44-18-33-9-5-11-41(33)16-20(34)14-33/h6-7,12-13,15,20,42-43H,3-5,8-11,14,16-18H2,1-2H3/t20-,32-,33+/m1/s1

InChI Key

RZYWNBKMTZABBP-PAXFXPPDSA-N

Canonical SMILES

CCC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CCCC(C5)(C)O)OCC67CCCN6CC(C7)F)O)F

Isomeric SMILES

CCC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CCC[C@@](C5)(C)O)OC[C@@]67CCCN6C[C@@H](C7)F)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.